4-Fluoro-N-5-quinolinylbenzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This particular compound is notable for its potential biological activities, including anticancer and antimicrobial properties. The presence of the quinoline moiety enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound is synthesized from commercially available starting materials, particularly derivatives of quinoline and benzamide. Its classification falls under heterocyclic compounds due to the incorporation of the quinoline ring, which is a bicyclic structure containing nitrogen. The fluoro substituent introduces additional electronic effects that can influence the compound's reactivity and biological activity.
The synthesis of 4-fluoro-N-5-quinolinylbenzamide typically involves multiple steps. A common synthetic route includes:
This multi-step synthesis allows for the introduction of various substituents at different positions on the aromatic rings, thereby enabling structure-activity relationship studies.
The molecular structure of 4-fluoro-N-5-quinolinylbenzamide features:
The compound consists of a benzene ring connected to an amide group, which is further attached to a quinoline ring. The fluorine atom is located at the para position relative to the amide group on the benzene ring, influencing both its electronic properties and biological activity.
The chemical reactivity of 4-fluoro-N-5-quinolinylbenzamide can be explored through various reactions:
These reactions are significant for developing derivatives with enhanced pharmacological properties.
The mechanism of action for compounds like 4-fluoro-N-5-quinolinylbenzamide often involves interactions with specific biological targets:
Experimental studies often assess binding affinities using techniques like surface plasmon resonance or isothermal titration calorimetry.
The physical properties of 4-fluoro-N-5-quinolinylbenzamide include:
Chemical properties include:
Quantitative analyses such as Lipinski's Rule of Five can provide insights into its drug-like properties, including molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.
The applications of 4-fluoro-N-5-quinolinylbenzamide span several fields:
4-Fluoro-N-5-quinolinylbenzamide represents a strategically designed hybrid molecule integrating two pharmacologically significant motifs: a fluorinated benzamide scaffold and a quinoline heterocycle. Structurally, it belongs to the N-arylbenzamide class, characterized by a benzamide core where the carboxamide nitrogen is directly linked to the 5-position of a quinoline ring, and the phenyl ring features a fluorine substituent at the para-position (C4). This architecture confers distinct physicochemical properties critical for drug-likeness. The fluorine atom (van der Waals radius: 1.47 Å) serves as a bioisostere of hydrogen but introduces profound electronic effects due to its high electronegativity (Pauling scale: 3.98), modulating the electron density of the benzoyl ring and influencing π-stacking interactions with biological targets [2] [6]. The amide linkage (–CO–NH–) provides rigidity, planarity, and hydrogen-bonding capacity (H-bond donor: NH; H-bond acceptor: C=O), facilitating interactions with enzyme active sites or receptors. The quinoline moiety, a bicyclic system with a nitrogen heteroatom, contributes to hydrophobic interactions, π-π stacking, and hydrogen bonding via its Lewis basic nitrogen [3] [7].
Table 1: Key Physicochemical Properties Influenced by Structural Components
Structural Element | Property Impact | Medicinal Chemistry Significance |
---|---|---|
C4-Fluorine | Increased lipophilicity (log P ↑); Electron-withdrawing effect; Metabolic stability | Enhanced membrane permeability; Modulation of target binding; Resistance to oxidative metabolism |
Amide Linker | Planar conformation; H-bond donor/acceptor capacity | Facilitates target engagement via H-bond networks; Stabilizes bound conformation |
5-Quinolinyl Group | Hydrophobic surface area; Basic nitrogen (pKa ~4-5); π-Electron rich system | Promotes target binding via van der Waals/π-stacking; Enables salt formation at physiological pH |
This molecular synergy enhances target affinity and pharmacokinetic properties. The fluorine atom improves passive diffusion across biological membranes (log P increased by ~0.25 compared to non-fluorinated analog) and reduces susceptibility to cytochrome P450-mediated oxidation, thereby extending plasma half-life [2] [6]. Computational studies (e.g., molecular electrostatic potential mapping) reveal that the para-fluorine withdraws electron density, polarizing the benzoyl carbonyl and enhancing its hydrogen-bond accepting capability—a feature crucial for interacting with serine/threonine residues in kinase ATP-binding pockets [2] [8]. Meanwhile, the 5-quinolinyl nitrogen, oriented away from the amide bond, remains accessible for protonation or coordination with metalloenzymes [7].
Fluorinated benzamides constitute a privileged scaffold in medicinal chemistry, with a lineage tracing back to the mid-20th century. The strategic incorporation of fluorine into benzamide-based pharmaceuticals emerged from understanding fluorine’s unique ability to modulate bioactivity without drastically altering molecular geometry. Approximately 20–25% of FDA-approved small-molecule drugs now contain fluorine, underscoring its dominance in modern drug design [2] [6]. Benzamides, characterized by their versatile amide linkage, serve as ideal platforms for fluorination, enabling enhancements in potency, selectivity, and metabolic stability.
Table 2: Evolution of Key Fluorinated Benzamide Derivatives in Drug Discovery
Compound | Therapeutic Class | Key Fluorination Impact | Approval/Status |
---|---|---|---|
Belzutifan | Antineoplastic (HIF-2α inhibitor) | Fluorine enhances target binding affinity and metabolic stability | FDA Approved (2021) |
Vericiguat | Cardiovascular (sGC stimulator) | Difluorination optimizes pharmacokinetics and bioavailability | FDA Approved (2021) |
Sotorasib | Antineoplastic (KRAS G12C inhibitor) | Fluorine improves cell permeability and target residence time | FDA Approved (2021) |
4-Fluoro-N-(quinolin-8-yl)benzamide analogs | Kinase inhibitors (Preclinical) | Para-fluorine boosts potency against JAK2/STAT pathways | Preclinical Development |
Historically, fluorination of benzamides has addressed two primary challenges: metabolic lability and low membrane permeability. The strong C–F bond (bond dissociation energy ~472 kJ/mol) impedes oxidative cleavage by hepatic enzymes, significantly improving oral bioavailability and plasma half-life [2] [6]. For example, in kinase inhibitors, para-fluorination of benzamide-containing compounds enhances target engagement by inducing electrostatic complementarity within hydrophobic ATP-binding clefts [2] [8]. This principle is exemplified in FDA-approved drugs like Sotorasib (KRAS G12C inhibitor), where fluorine contributes to optimal drug-target residence time and cellular potency [2].
The development of fluorinated benzamides accelerated with advances in fluorination reagents (e.g., DAST, Selectfluor) and methods, enabling regioselective introduction of fluorine into complex scaffolds [5] [6]. Early successes included trifluoromethylated benzamides as potent herbicides, paving the way for therapeutic applications. By the 2000s, fluorinated benzamides emerged in oncology (e.g., kinase inhibitors), neurology (e.g., sigma-1 receptor ligands), and infectious diseases (e.g., antimicrobials), leveraging fluorine’s ability to fine-tune electronic effects (σₘ: F=0.34) and lipophilicity (π: F=0.14) [2]. For 4-fluoro-N-5-quinolinylbenzamide, the para-fluorine synergizes with the quinoline’s electron-deficient nature, enhancing DNA minor groove binding or kinase inhibition—properties validated in structurally related clinical candidates [7] [8].
Quinoline, a fused bicyclic system comprising benzene annulated to pyridine, is a cornerstone heterocycle in medicinal chemistry due to its versatile pharmacological profile and capacity for diverse target engagement. Its incorporation into 4-fluoro-N-5-quinolinylbenzamide is deliberate, leveraging quinoline’s intrinsic bioactivity and physicochemical advantages. The quinoline nucleus, particularly when substituted at the 5-position, acts as a privileged scaffold capable of interacting with enzymes, receptors, and nucleic acids through multiple binding modalities [3] [7] [8].
The nitrogen atom in quinoline (pKa ~4.7) can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with aspartate/glutamate residues in target proteins. This property is exploited in antimalarials like chloroquine, where protonated quinoline accumulates in acidic parasite vacuoles [6] [8]. In 4-fluoro-N-5-quinolinylbenzamide, the 5-position linkage to benzamide orients the quinoline ring for optimal π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in hydrophobic binding pockets. This orientation is critical in kinase inhibition, as demonstrated by quinoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib), where the heterocycle occupies adenine-binding regions of ATP sites [8].
Table 3: Pharmacological Profiles of Quinoline-Containing Drugs and Their Target Interactions
Quinoline Drug | Therapeutic Indication | Key Target/Mechanism | Role of Quinoline Moiety |
---|---|---|---|
Chloroquine | Antimalarial | Heme polymerization inhibitor | DNA intercalation; Lysosomal accumulation via protonation |
Gefitinib | Anticancer (NSCLC) | EGFR tyrosine kinase inhibitor | Occupies ATP-binding pocket; π-Stacking with hinge region residues |
Ciprofloxacin | Antibacterial | DNA gyrase/topoisomerase IV inhibitor | Chelates Mg²⁺ in enzyme-DNA complex; Blocks DNA strand passage |
4-Fluoro-N-5-quinolinylbenzamide (Hypothetical) | Kinase modulation (Preclinical) | JAK2/STAT3 inhibition (predicted) | Binds kinase hinge region via H-bonding; Stabilizes hydrophobic pocket interactions |
Structure-activity relationship (SAR) studies emphasize the importance of quinoline substitution patterns:
In 4-fluoro-N-5-quinolinylbenzamide, the quinoline moiety likely facilitates dual mechanisms: metalloenzyme coordination via its nitrogen and π-stacking with purine bases in nucleic acids or aromatic residues in proteins. This is evidenced by 8-hydroxyquinoline derivatives showing iron-chelating properties in anticancer agents [7] [9]. Furthermore, quinoline’s planar geometry enables DNA intercalation, a mechanism leveraged in antimalarials and antitumor agents, suggesting potential for DNA-targeted activity in this hybrid molecule. The electron-deficient nature of quinoline synergizes with the fluorobenzamide’s electron-withdrawing character, enhancing interactions with kinases (e.g., JAK2, EGFR) or DNA repair enzymes implicated in cancer proliferation [4] [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: